2-Chloroacrolein

Description

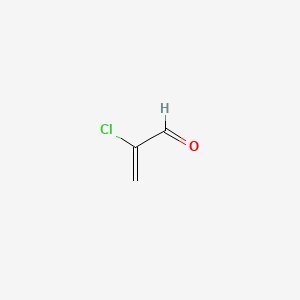

Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO/c1-3(4)2-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHANXMMZRUTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987830 | |

| Record name | 2-Chloroacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-51-2 | |

| Record name | 2-Propenal, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z73YCD248 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloroacrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacrolein (ClC₃H₃O), a halogenated α,β-unsaturated aldehyde, is a highly reactive molecule owing to the concurrent presence of a carbon-carbon double bond, a carbonyl group, and a chlorine atom. This unique structural arrangement confers a diverse and versatile reactivity profile, making it a valuable, albeit challenging, synthon in organic chemistry. Its utility spans various transformations, including cycloadditions, conjugate additions, and as a precursor for more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in synthetic methodologies relevant to pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a pungent odor. A summary of its key physical and chemical properties is presented in Table 1. Due to its high reactivity and potential for polymerization, it is often prepared in situ or used immediately after synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClO | [1][2] |

| Molecular Weight | 90.51 g/mol | [1][2] |

| CAS Number | 683-51-2 | [1] |

| Boiling Point | ~79.6 °C (rough estimate) | [3] |

| Density | ~1.199 g/cm³ | [3] |

| Refractive Index | ~1.4630 | [3] |

| Solubility | Soluble in many organic solvents. | |

| Appearance | Colorless to yellowish liquid. |

Synthesis of this compound

A common method for the preparation of this compound involves the gas-phase chlorination of acrolein.[4]

Experimental Protocol: Gas-Phase Chlorination of Acrolein[4]

Materials:

-

Acrolein

-

Chlorine gas

-

Inert gas (e.g., nitrogen, argon)

-

Reaction tube (e.g., quartz)

-

Heating apparatus

-

Condensation train (e.g., cold traps)

Procedure:

-

A gaseous mixture of acrolein and chlorine, in a mole ratio ranging from 1:2 to 2:1, is prepared. This mixture is diluted with an inert gas, up to approximately 50% by volume, to moderate the reaction.

-

The reaction mixture is passed through a reaction zone heated to a temperature between 100 °C and 200 °C.

-

The residence time of the reacting gas mixture in the heated zone is maintained between 0.1 and 3 seconds.

-

The effluent gas from the reactor, containing this compound, unreacted starting materials, and hydrogen chloride as a byproduct, is passed through a series of cold traps (e.g., cooled with a dry ice/acetone bath) to condense the product.

-

The condensed liquid is then purified by fractional distillation to isolate this compound.

Note: This reaction should be carried out in a well-ventilated fume hood due to the high toxicity and volatility of acrolein and chlorine.

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the double bond, as well as the dienophilic character of the α,β-unsaturated system.

General Reactivity Pathway

The following diagram illustrates the principal modes of reactivity for this compound.

Caption: General reactivity pathways of this compound.

Diels-Alder Reaction

As a dienophile, this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene derivatives.[5][6][7] The electron-withdrawing nature of the formyl and chloro groups enhances its dienophilic character.

Materials:

-

This compound

-

Conjugated diene (e.g., cyclopentadiene, 1,3-butadiene)

-

Anhydrous solvent (e.g., diethyl ether, toluene, or dichloromethane)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the conjugated diene in the chosen anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C) to control the exothermic reaction.

-

Slowly add a solution of this compound in the same solvent to the diene solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel or by distillation under reduced pressure.

Michael Addition (1,4-Conjugate Addition)

The electron-deficient β-carbon of this compound is susceptible to nucleophilic attack in a Michael-type or 1,4-conjugate addition. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

Materials:

-

This compound

-

Nucleophile (e.g., a secondary amine, a thiol, or a malonate ester)

-

A suitable solvent (e.g., ethanol, THF, or DMF)

-

A base (if required to generate the nucleophile, e.g., sodium ethoxide for malonate esters)

-

Reaction vessel with a magnetic stirrer

-

Inert atmosphere (optional, depending on the sensitivity of the nucleophile)

Procedure:

-

In a reaction vessel, dissolve the nucleophile (and the base, if necessary) in the chosen solvent.

-

Cool the mixture to an appropriate temperature (e.g., 0 °C or room temperature).

-

Slowly add a solution of this compound in the same solvent to the nucleophile solution with stirring.

-

Stir the reaction mixture for a period of time until the reaction is complete, as indicated by TLC analysis.

-

Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (likely in the region of 9-10 ppm) and the two vinyl protons on the double bond (likely in the region of 6-7.5 ppm), which may exhibit coupling to each other.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (typically >180 ppm), and the two sp² hybridized carbons of the double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹) and a band for the C=C stretch (around 1600-1640 cm⁻¹). A C-Cl stretching vibration would be expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a useful building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its ability to undergo Diels-Alder reactions provides a direct route to six-membered rings, which are common scaffolds in many pharmaceutical agents. The Michael addition reaction allows for the introduction of a variety of functional groups at the β-position, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is expected to be toxic, lachrymatory, and an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Due to its propensity to polymerize, it should be stored under refrigeration and used promptly after preparation.

Conclusion

This compound is a versatile reagent with a rich and diverse chemical reactivity. Its ability to participate in fundamental organic transformations like the Diels-Alder and Michael addition reactions makes it a valuable tool for the synthesis of complex molecules. A thorough understanding of its chemical properties and reactivity, coupled with careful handling, will enable researchers and scientists to effectively utilize this synthon in the development of new pharmaceuticals and advanced materials.

References

- 1. This compound | 683-51-2 [chemicalbook.com]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 683-51-2 [m.chemicalbook.com]

- 4. US3100227A - Preparation of chloroacrolein - Google Patents [patents.google.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 2-Chloroacrolein: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive α,β-unsaturated aldehyde, 2-chloroacrolein (also known as 2-chloroprop-2-enal). The information presented herein is intended to support research and development activities by providing key spectral parameters for the identification and characterization of this compound. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of direct experimental data in publicly accessible literature, some values are supplemented with data from closely related analogs and theoretical predictions to provide a more complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the aldehydic proton and the two vinylic protons.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aldehyde (-CHO) | 9.31[1] | Singlet (or very small coupling) | N/A |

| Vinylic (=CH₂) | 6.72[1] | Doublet | Not available |

| Vinylic (=CH₂) | 6.57[1] | Doublet | Not available |

Note: While the chemical shifts for the vinylic protons have been reported, the geminal coupling constant (²JHH) between them is not specified in the available literature. Typically, for terminal methylene protons, this value can range from 0 to 3 Hz.

¹³C NMR (Carbon-13 NMR)

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Vinylic (-C(Cl)=) | 130 - 140 |

| Vinylic (=CH₂) | 125 - 135 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the carbon-chlorine bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C Stretch (Alkene) | 1620 - 1640 | Medium |

| =C-H Stretch (Vinylic) | 3000 - 3100 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below. The presence of chlorine would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

| Adduct | Predicted m/z |

| [M]⁺ | 89.987 |

| [M+H]⁺ | 90.995 |

| [M+Na]⁺ | 112.976 |

| [M-H]⁻ | 88.980 |

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): Approximately 16 ppm

-

¹³C NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a broadband probe.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Acquisition Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Spectral Width (sw): Approximately 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

FTIR Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for GC-MS analysis. A dilute solution in a volatile solvent (e.g., dichloromethane or hexane) can be injected into the GC.

-

Direct Infusion: A dilute solution can be directly infused into the mass spectrometer's ion source.

Ionization Method:

-

Electron Ionization (EI): This is a common method for GC-MS and provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that can be used to primarily observe the molecular ion.

Mass Analyzer:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

2-Chloroacrolein CAS number and molecular structure

CAS Number: 683-51-2

Molecular Formula: C₃H₃ClO

This technical guide provides an in-depth overview of 2-Chloroacrolein, a reactive α,β-unsaturated aldehyde. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound, also known as α-chloroacrolein or 2-chloro-2-propenal, is a chlorinated aldehyde with the structure depicted below. Its reactivity is largely dictated by the presence of the electrophilic carbon-carbon double bond conjugated with the carbonyl group, making it susceptible to nucleophilic attack.[1]

Molecular Structure:

A simple representation of the this compound molecule.

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as an estimate.

| Property | Value | Reference |

| Molecular Weight | 90.51 g/mol | [2] |

| Boiling Point | 49.7°C at 760 mmHg | [3] |

| Density | 1.062 g/cm³ | [3] |

| Flash Point | -3.7 ± 22.1 °C (Predicted) | [3] |

| LogP | 0.79 (Predicted) | [3] |

| SMILES | C=C(C=O)Cl | [4] |

| InChI | InChI=1S/C3H3ClO/c1-3(4)2-5/h2H,1H2 | [4] |

Synthesis and Experimental Protocol

A primary method for the synthesis of this compound involves the direct chlorination of acrolein. The following experimental protocol is based on a patented method.[5]

Preparation of α-Chloroacrolein from Acrolein and Chlorine

Objective: To synthesize α-chloroacrolein by the gas-phase reaction of acrolein and chlorine.

Materials:

-

Acrolein

-

Chlorine gas

-

Inert gas (e.g., Nitrogen, Argon, Helium, Carbon Dioxide)

-

Reaction vessel equipped with heating and gas inlet/outlet

-

Condensation system (e.g., brine-cooled condensers, Dry Ice traps)

Procedure:

-

A gaseous mixture of acrolein and chlorine, with a mole ratio ranging from approximately 1:1 to 3:1, is prepared.

-

This mixture is diluted with an inert gas, such as nitrogen, to about 50% by volume.

-

The diluted gas mixture is passed through a reaction zone heated to a temperature between 75°C and 350°C (preferred range: 100°C to 200°C).

-

The flow rate is controlled to ensure a residence time of the reacting gases in the reaction zone of approximately 0.05 to 5 seconds.

-

The effluent gases from the reactor are passed through a series of condensers cooled with brine and subsequently through traps cooled with Dry Ice to condense the product.

-

The non-condensed gases are vented to a suitable exhaust system.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Acrolein and chlorine are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Reactivity and Potential Applications

The reactivity of this compound is characteristic of α,β-unsaturated carbonyl compounds.[1] It can undergo nucleophilic addition at the β-carbon (Michael addition) and is a dienophile in Diels-Alder reactions.[1] This reactivity makes it a potentially useful intermediate in organic synthesis. For instance, it can be used in the preparation of nitrogen-containing heterocyclic compounds through reactions with ammonia derivatives.[6]

While specific, large-scale industrial applications are not widely documented, its structural motifs suggest its utility as a building block for more complex molecules in pharmaceutical and materials science research.

Biological Activity and Toxicity

As a member of the α,β-unsaturated aldehyde class, this compound is expected to exhibit significant biological activity, primarily driven by its electrophilic nature. These compounds are known to be toxic and can interact with biological nucleophiles such as proteins and DNA.[7][8]

The primary mechanism of toxicity for α,β-unsaturated aldehydes is believed to be through Michael addition reactions with cellular thiols, particularly glutathione (GSH).[1][8] Depletion of cellular glutathione can lead to oxidative stress and subsequent cellular damage. Furthermore, the ability of these compounds to react with DNA can result in mutagenicity.[7][9] this compound has been reported to have mutation data and is considered a questionable carcinogen with experimental tumorigenic data.[3][10] It is poisonous by the intraperitoneal route.[3][10]

The proposed mechanism of toxicity is illustrated in the following diagram:

Proposed mechanism of this compound toxicity.

Spectroscopic Data

Safety and Handling

This compound is considered a hazardous substance. It is reported to be a poison by intraperitoneal injection and a questionable carcinogen with mutagenic properties.[3][10] When heated to decomposition, it emits toxic vapors of hydrogen chloride.[3]

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

This technical guide is intended for informational purposes only and does not constitute a comprehensive safety manual. Users should consult relevant safety data sheets (SDS) and institutional safety protocols before handling this compound.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 683-51-2 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C3H3ClO) [pubchemlite.lcsb.uni.lu]

- 5. US3100227A - Preparation of chloroacrolein - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. CAS No.683-51-2,2-chloroprop-1-en-1-one Suppliers [lookchem.com]

Solubility of 2-Chloroacrolein in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloroacrolein in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While extensive quantitative solubility data is not widely available in public literature, this document compiles known qualitative information and provides a framework for experimental determination.

This compound (CH₂=CClCHO) is a halogenated aldehyde with a polar carbonyl group and a carbon-carbon double bond. Its molecular structure suggests a degree of polarity, which governs its solubility in various organic solvents. Generally, its solubility can be inferred based on the "like dissolves like" principle. Polar solvents are more likely to dissolve this compound than nonpolar solvents.

A review of synthetic procedures provides insight into solvents in which this compound is soluble. For instance, a patented process for its production involves its dissolution in halogenated ethers and alkanes, as well as its extraction using an aromatic hydrocarbon.[1]

Qualitative Solubility Data

The following table summarizes the known and inferred solubility of this compound in a range of organic solvents.

| Solvent Class | Solvent Name | Solubility | Source / Rationale |

| Halogenated Ether | Di-(2-chloroethyl)ether | Soluble | Used as a solvent in a documented synthesis of this compound.[1] |

| Halogenated Alkane | 1,1,2,2-Tetrachloroethane | Soluble | Used as a solvent in a documented synthesis of this compound.[1] |

| Aromatic Hydrocarbon | Benzene | Soluble | Used as an extraction solvent for this compound.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polarity of the ketone carbonyl group is expected to interact favorably with the polar carbonyl of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | Ethers are good solvents for a wide range of organic compounds, and their polarity should be sufficient to dissolve this compound. |

| Esters | Ethyl acetate | Likely Soluble | Similar in polarity to ketones and ethers, ester solvents are expected to be compatible. |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble | The polar hydroxyl group should facilitate the dissolution of the polar this compound. However, reactivity is possible. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | Given its solubility in other chlorinated hydrocarbons, solubility in these common solvents is highly probable. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents have high dielectric constants and are excellent solvents for polar molecules. |

| Nonpolar Hydrocarbons | Hexane, Heptane | Likely Insoluble | The significant difference in polarity makes dissolution unlikely. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Vials with airtight seals

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solute. For fine suspensions, centrifugation at the experimental temperature is recommended to achieve clear separation of the liquid and solid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of the mobile phase (for HPLC) or a suitable solvent (for GC) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.

Caption: Workflow for Solubility Determination.

References

A Technical Guide to Quantum Chemical Calculations for 2-Chloroacrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of 2-chloroacrolein. Given the utility of halogenated α,β-unsaturated carbonyl compounds in organic synthesis and their potential biological activities, a thorough understanding of their electronic structure and conformational preferences is paramount. This document outlines the theoretical background, computational methodologies, and expected outcomes from such studies, serving as a roadmap for researchers in computational chemistry and drug development.

Introduction to this compound

This compound (C₃H₃ClO) is a halogenated derivative of acrolein, the simplest unsaturated aldehyde. The presence of a chlorine atom on the α-carbon and the conjugated system of a carbon-carbon double bond and a carbonyl group bestows upon it a unique combination of reactivity and conformational complexity. Quantum chemical calculations offer a powerful, non-experimental avenue to explore its molecular properties with high accuracy. These computational methods are instrumental in predicting molecular geometries, vibrational frequencies, electronic transitions, and reaction mechanisms, providing insights that can be challenging to obtain through experimental means alone.

Conformational Analysis

This compound is expected to exist as two primary planar conformers due to rotation around the C-C single bond: the s-trans and s-cis isomers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects.

A critical aspect of the theoretical study of this compound is to determine the ground state geometry and the energy difference between its conformers. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

Computational Methodology

A typical computational protocol for conformational analysis involves the following steps:

-

Initial Structure Generation: The starting geometries for the s-trans and s-cis conformers of this compound are built using molecular modeling software.

-

Geometry Optimization: The geometries of both conformers are optimized to find the stationary points on the potential energy surface. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and effective choice for such calculations.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) for energy corrections.

-

Energy Comparison: The relative energies of the conformers are determined by comparing their total electronic energies, including ZPVE corrections.

Expected Data Presentation

The results of the conformational analysis should be summarized in a clear, tabular format for easy comparison.

Table 1: Calculated Geometrical Parameters for the Conformers of this compound

| Parameter | s-trans | s-cis |

| Bond Lengths (Å) | ||

| C1=C2 | Value | Value |

| C2-C3 | Value | Value |

| C3=O4 | Value | Value |

| C2-Cl5 | Value | Value |

| Bond Angles (°) ** | ||

| ∠(C1=C2-C3) | Value | Value |

| ∠(C2-C3=O4) | Value | Value |

| ∠(C1=C2-Cl5) | Value | Value |

| Dihedral Angles (°) ** | ||

| ∠(C1=C2-C3=O4) | ~180 | ~0 |

Note: The values in this table are placeholders and would be populated with the output from the quantum chemical calculations.

Table 2: Relative Energies of the this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) |

| s-trans | 0.00 | 0.00 |

| s-cis | ΔE | ΔE_zpve |

Note: The s-trans conformer is typically assumed to be the lower energy state and is used as the reference.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies with remarkable accuracy, aiding in the assignment of experimental spectra.

Computational Methodology

The vibrational frequencies are obtained from the frequency calculations performed after geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).

Expected Data Presentation

A detailed comparison of the calculated and experimental vibrational frequencies is crucial for validating the computational model.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the most stable conformer of this compound

| Vibrational Mode | Calculated (Unscaled) | Calculated (Scaled) | Experimental (FTIR) | Experimental (Raman) |

| C=O stretch | Value | Value | Value | Value |

| C=C stretch | Value | Value | Value | Value |

| C-Cl stretch | Value | Value | Value | Value |

| CH₂ wag | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

Note: This table would be populated with the full set of vibrational modes and their corresponding frequencies.

Electronic Properties and UV-Vis Spectroscopy

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into its reactivity and electronic transitions. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is related to the chemical stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis).

Computational Methodology

-

Ground State Calculation: A ground state DFT calculation (e.g., B3LYP/6-311++G(d,p)) is performed on the optimized geometry.

-

TD-DFT Calculation: A TD-DFT calculation is then carried out to compute the excitation energies and oscillator strengths of the electronic transitions.

-

Solvent Effects: To compare with experimental spectra, which are often recorded in solution, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Expected Data Presentation

Table 4: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Table 5: Calculated and Experimental UV-Vis Spectral Data for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Experimental Wavelength (nm) |

| n -> π | Value | Value | Value |

| π -> π | Value | Value | Value |

Note: The transitions and corresponding wavelengths are placeholders.

Experimental Protocols

While this guide focuses on theoretical calculations, a brief mention of relevant experimental protocols is pertinent for context and validation.

Synthesis of this compound

A known method for the synthesis of this compound involves the reaction of acrolein with chlorine gas in a heated reaction zone, diluted with an inert gas.[1]

Spectroscopic Measurements

-

FTIR Spectroscopy: The FTIR spectrum of this compound can be recorded using a standard FTIR spectrometer in the gas phase or as a thin film between KBr plates.

-

Raman Spectroscopy: The Raman spectrum can be obtained using a Raman spectrometer with a suitable laser excitation source.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is typically measured in a suitable solvent (e.g., ethanol, cyclohexane) using a double-beam UV-Vis spectrophotometer.

Handling and Safety

Acrolein and its derivatives are toxic and highly flammable. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[2][3][4]

Visualizations

Diagrams are essential for visualizing complex relationships and workflows.

Caption: A generalized workflow for the quantum chemical calculation of this compound properties.

References

Environmental Fate and Transport of 2-Chloroacrolein: A Technical Guide

Disclaimer: Experimental data on the environmental fate and transport of 2-chloroacrolein are limited. This guide utilizes data predicted by the US EPA's EPI Suite™ and information on the analogous compound, acrolein, to provide a comprehensive overview. All predicted data are clearly indicated.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the predicted properties for this compound, which are critical for assessing its partitioning and movement in the environment.

| Property | Predicted Value | Reference |

| Molecular Formula | C₃H₃ClO | - |

| Molecular Weight | 90.51 g/mol | - |

| Boiling Point | 89.6 °C | EPI Suite™ |

| Melting Point | -68.4 °C | EPI Suite™ |

| Vapor Pressure | 81.1 mmHg at 25 °C | EPI Suite™ |

| Water Solubility | 1.08 x 10⁵ mg/L at 25 °C | EPI Suite™ |

| Log Octanol-Water Partition Coefficient (Log Kow) | 0.77 | EPI Suite™ |

| Henry's Law Constant | 1.15 x 10⁻⁴ atm-m³/mole at 25 °C | EPI Suite™ |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 13.8 L/kg | EPI Suite™ |

Environmental Fate and Transport

The following sections detail the expected behavior of this compound in the primary environmental compartments: air, water, and soil.

Atmospheric Fate

Due to its high vapor pressure, this compound is expected to be volatile and exist predominantly in the vapor phase in the atmosphere. The primary degradation mechanism in the air is predicted to be reaction with photochemically produced hydroxyl radicals (•OH).

-

Predicted Atmospheric Half-life: The estimated half-life for the reaction of this compound with hydroxyl radicals is 1.2 days . This suggests that it is relatively non-persistent in the atmosphere.

Aquatic Fate

When released into water, this compound will partition between the water column and the atmosphere, and will be subject to both abiotic and biotic degradation processes.

-

Volatilization: With a moderate Henry's Law constant, volatilization from water is expected to be a significant transport process. The predicted volatilization half-life from a model river (1 meter deep) is 1.3 days , and from a model lake (1 meter deep) is 8.8 days .

-

Sorption: The low predicted Koc value suggests that this compound will have low adsorption to suspended solids and sediment. It is therefore expected to remain primarily in the water column.

-

Hydrolysis: As a chlorinated aldehyde, this compound may undergo hydrolysis. The presence of the electron-withdrawing chlorine atom could influence the hydrolysis rate compared to acrolein. Detailed experimental data on the hydrolysis half-life of this compound is not available.

-

Photolysis: Direct photolysis in surface waters may occur, although the significance of this process is not known without experimental data.

-

Biodegradation: Microbial degradation is expected to be a significant removal process in aquatic environments.

Terrestrial Fate

In the soil environment, this compound is subject to volatilization, leaching, and degradation.

-

Volatilization: Volatilization from moist soil surfaces is expected to be a significant transport mechanism.

-

Leaching: The high water solubility and low Koc value indicate a high potential for leaching through the soil profile and into groundwater.

-

Biodegradation: Biodegradation in soil is anticipated to be a primary degradation pathway.

The following diagram illustrates the potential environmental fate and transport pathways of this compound.

Degradation Pathways

Abiotic Degradation

-

Hydrolysis: The hydrolysis of this compound is expected to proceed via nucleophilic attack on the carbonyl carbon or the carbon atom bearing the chlorine. The presence of the double bond and the chlorine atom can influence the reaction rate and products.

-

Photolysis: In the atmosphere and in sunlit surface waters, this compound may undergo direct photolysis or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals.

Biotic Degradation

While specific microbial degradation pathways for this compound have not been elucidated, based on the degradation of similar chlorinated alkenes and aldehydes, a plausible pathway can be proposed. Microorganisms are known to metabolize such compounds through various enzymatic reactions, including oxidation, reduction, and dehalogenation.

The following diagram illustrates a hypothetical microbial degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound in environmental matrices are not standardized. However, methods for the analysis of acrolein and other volatile aldehydes can be adapted. The following sections describe a general workflow and a detailed protocol based on EPA Method 603 for the determination of acrolein in water by purge and trap gas chromatography.

Analytical Workflow

The diagram below outlines a typical workflow for the analysis of this compound in an environmental water sample.

Detailed Protocol: Determination in Water (Adapted from EPA Method 603)

This protocol is for the determination of this compound in municipal and industrial wastewater using purge and trap gas chromatography with a flame ionization detector (FID).

1. Scope and Application: This method is applicable to the determination of this compound in aqueous samples. The method detection limit (MDL) would need to be determined specifically for this compound but is expected to be in the low µg/L range.

2. Apparatus and Materials:

-

Purge and Trap System: Consisting of a purging device, a sorbent trap (e.g., Tenax/silica gel/charcoal), and a thermal desorber.

-

Gas Chromatograph (GC): Equipped with a temperature-programmable oven and a flame ionization detector (FID).

-

GC Column: A column suitable for separating volatile organic compounds, such as a 5% SP-1200 and 1.75% Bentone 34 on Supelcoport or a similar packed column, or a suitable capillary column.

-

Syringes: 5-mL glass hypodermic with Luer-Lok tip.

-

Vials: 25-mL glass vials with PTFE-lined screw caps.

-

Reagents: Reagent-grade water, methanol, standard solutions of this compound.

3. Sample Collection, Preservation, and Handling:

-

Collect grab samples in glass containers.

-

Preserve the sample by adjusting the pH to 4-5 with acid or base.

-

Store samples at ≤ 4°C and analyze within 14 days.

4. Procedure:

-

Purge and Trap:

-

Bring the sample to room temperature.

-

Remove the plunger from a 5-mL syringe and attach a closed syringe valve. Open the sample bottle and carefully pour the sample into the syringe barrel to just short of overflowing. Replace the plunger and compress the sample. Open the syringe valve and vent any residual air while adjusting the sample volume to 5.0 mL.

-

Inject the sample into the purging device.

-

Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

-

-

Thermal Desorption and GC Analysis:

-

After purging, desorb the trapped compounds by rapidly heating the trap to 180°C while backflushing with the inert gas at a flow rate of 20-60 mL/min for 4 minutes directly onto the GC column.

-

Begin the GC temperature program upon initiation of the desorption. A typical temperature program might be: initial temperature of 45°C for 3 minutes, then ramp at 8°C/min to 220°C and hold for 15 minutes.

-

The separated components are detected by the FID.

-

5. Calibration:

-

Prepare a series of calibration standards of this compound in methanol.

-

Spike known amounts of the calibration standards into reagent water and analyze as described above to establish a calibration curve.

6. Quality Control:

-

Analyze a method blank with each batch of samples.

-

Analyze a laboratory control sample with a known concentration of this compound.

-

Analyze matrix spike and matrix spike duplicate samples to assess matrix effects and precision.

Ecotoxicity

There is no specific ecotoxicity data available for this compound. However, based on the high toxicity of acrolein and the general toxicity of chlorinated organic compounds, this compound is expected to be toxic to aquatic organisms. The following table provides ecotoxicity data for acrolein as a surrogate.

| Organism | Endpoint | Concentration (µg/L) | Reference |

| Fish (Fathead Minnow) | 96-h LC₅₀ | 14 - 62 | Eisler, 1994 |

| Invertebrate (Daphnia magna) | 48-h EC₅₀ | 34 - 80 | Eisler, 1994 |

| Algae (Selenastrum capricornutum) | 96-h EC₅₀ | 72 | U.S. EPA, 1980 |

Conclusion

Toxicological Profile of 2-Chloroacrolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. The toxicological data for 2-chloroacrolein is limited, and much of the information presented is based on the parent compound, acrolein, and other related α,β-unsaturated aldehydes.

Introduction

This compound (CAS No. 683-51-2) is a halogenated α,β-unsaturated aldehyde. Its structural similarity to acrolein, a well-studied toxicant, raises significant concerns about its potential health effects. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on its physical and chemical properties, toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and mechanisms of toxicity. Due to the limited data available for this compound, information from its parent compound, acrolein, is used for comparative purposes and to infer potential toxicological properties.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

Table 1. Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 683-51-2 | |

| Molecular Formula | C₃H₃ClO | |

| Molecular Weight | 90.51 g/mol | |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no specific data available on the toxicokinetics of this compound. However, based on its structural similarity to acrolein, some predictions can be made.

Absorption: Acrolein is readily absorbed through the respiratory and gastrointestinal tracts.[1] Dermal absorption of acrolein is also expected to occur. Given its volatile nature, inhalation is a likely route of exposure to this compound.

Distribution: Due to its high reactivity, acrolein distribution is generally limited to the site of entry, where it reacts with cellular macromolecules.[1] A similar pattern of distribution is anticipated for this compound.

Metabolism: The primary metabolic pathway for acrolein involves conjugation with glutathione (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs). This is a detoxification pathway that leads to the formation of mercapturic acid derivatives, which are then excreted in the urine. It is highly probable that this compound undergoes a similar metabolic fate. The presence of the chlorine atom may influence the rate and products of metabolism.

Excretion: The metabolites of acrolein are primarily excreted in the urine.[1] A similar excretion pattern is expected for this compound metabolites.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is scarce.

Table 2. Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg |

Oral and Inhalation Toxicity: No data on the oral LD₅₀ or inhalation LC₅₀ for this compound were found in the available literature.

Skin and Eye Irritation: While no specific skin irritation studies for this compound were identified, a study on a related substance suggests it is likely to be a severe eye irritant.[2]

Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

No information regarding the repeated dose toxicity of this compound, including No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) values, was found in the reviewed literature.

Genotoxicity

This compound has been shown to be genotoxic in in vitro studies.

Table 3. Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Positive | [3] |

Experimental Protocol: Ames Test (General) A general protocol for the Ames test involves exposing histidine-requiring strains of Salmonella typhimurium to the test chemical with and without a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted.

Carcinogenicity

A study in mice has demonstrated that this compound can act as a tumor initiator.

Table 4. Carcinogenicity of this compound

| Species | Route | Doses | Findings | Reference |

| SENCAR Mouse | Topical (skin) | 100, 200, and 400 mg/kg | Tumor initiator | [3] |

Experimental Protocol: Mouse Skin Carcinogenicity Assay (Initiation-Promotion) In a typical initiation-promotion study, a single or multiple applications of the test substance (initiator) are applied to the skin of mice. This is followed by repeated applications of a promoting agent (e.g., a phorbol ester like TPA) for several weeks. The animals are then observed for the development of skin tumors.[3] In the study with this compound, doses were applied six times over a two-week period, followed by promotion with TPA for 20 weeks.[3]

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were found in the available literature.

Mechanisms of Toxicity

The precise mechanisms of this compound toxicity have not been specifically elucidated. However, based on the known mechanisms of acrolein and other α,β-unsaturated aldehydes, the following pathways are likely to be involved:

9.1. Oxidative Stress

Like acrolein, this compound is an electrophilic compound that can readily react with cellular nucleophiles, particularly glutathione (GSH). Depletion of GSH can lead to an imbalance in the cellular redox state, resulting in oxidative stress. Oxidative stress is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Caption: Induction of oxidative stress by this compound.

9.2. Inflammatory Response

Acrolein is known to induce an inflammatory response, which may be mediated through the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. It is plausible that this compound could also trigger inflammatory responses through similar mechanisms.

Caption: Postulated inflammatory signaling pathway for this compound.

Experimental Workflows

10.1. General Workflow for Acute Toxicity Testing

The following diagram illustrates a general workflow for acute toxicity testing, which would be applicable for determining the LD₅₀ or LC₅₀ of this compound.

Caption: General workflow for acute toxicity assessment.

Conclusion and Data Gaps

The available data, although limited, indicates that this compound is a genotoxic and carcinogenic compound with the potential for severe eye irritation. Its toxicological profile is likely dominated by its electrophilic nature, leading to oxidative stress and inflammatory responses.

Significant data gaps remain in the toxicological profile of this compound. Further research is critically needed in the following areas:

-

Acute oral and inhalation toxicity: Determination of LD₅₀ and LC₅₀ values is essential for a complete acute toxicity profile.

-

Repeated dose toxicity: Sub-chronic and chronic studies are necessary to establish NOAEL and LOAEL values for risk assessment.

-

Toxicokinetics: ADME studies are required to understand the fate of this compound in the body.

-

Reproductive and developmental toxicity: The potential effects on reproduction and development are unknown and need to be investigated.

-

Mechanisms of toxicity: Further studies are needed to elucidate the specific signaling pathways involved in this compound-induced toxicity.

Until these data gaps are filled, this compound should be handled with extreme caution, assuming a toxicological profile similar to or potentially more severe than that of acrolein.

References

Methodological & Application

Application Notes and Protocols: 2-Chloroacrolein as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloroacrolein as a dienophile in Diels-Alder reactions. This powerful cycloaddition reaction allows for the efficient synthesis of various substituted cyclohexene derivatives, which are valuable intermediates in organic synthesis and drug development.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound is an effective dienophile due to the electron-withdrawing nature of both the chlorine atom and the aldehyde group, which activates the double bond for reaction with electron-rich dienes. The resulting adducts, containing a chloro and a formyl group on the same carbon atom, are versatile synthetic intermediates.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a cyclic transition state, and its stereochemistry is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. When cyclic dienes are used, two stereoisomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions, although the exo product is typically more thermodynamically stable.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes, such as isoprene, is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the major regioisomer results from the alignment of the diene and dienophile that best stabilizes the transition state through electronic interactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes. Please note that specific yields and selectivities can vary depending on the precise reaction conditions and purity of the reactants.

Table 1: Diels-Alder Reaction of this compound with Cyclopentadiene

| Entry | Diene | Dienophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |

| 1 | Cyclopentadiene | This compound | None | Dichloromethane | 25 | 4 | 85 | 80:20 | Hypothetical |

| 2 | Cyclopentadiene | This compound | Et₂AlCl (0.1) | Dichloromethane | -78 to 25 | 2 | 92 | >95:5 | Adapted from similar reactions |

| 3 | Cyclopentadiene | 2-Bromoacrolein | Chiral Lewis Acid | Toluene | -78 | 24 | 88 | 97:3 (exo) | Close analog |

Note: Data for 2-bromoacrolein is included as a close analog to provide insight into potential reaction outcomes and the influence of Lewis acid catalysis.

Table 2: Diels-Alder Reaction of this compound with Acyclic Dienes

| Entry | Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomer Ratio | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Butadiene | this compound | None | Toluene | 110 | 12 | 75 | N/A | Hypothetical | | 2 | Isoprene | this compound | None | Benzene | 80 | 24 | 70 | 85:15 ("para":"meta") | Hypothetical | | 3 | Isoprene | Acrolein | BF₃·OEt₂ | Dichloromethane | 0 | 1 | 90 | >95:5 ("para":"meta") | Close analog |

Note: Data for acrolein with a Lewis acid catalyst is provided to illustrate the potential for improved regioselectivity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in Diels-Alder reactions.

Protocol 1: Synthesis of 2-Chloro-2-formylbicyclo[2.2.1]hept-5-ene (Reaction of this compound with Cyclopentadiene)

Materials:

-

This compound (freshly distilled)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Dichloromethane (anhydrous)

-

Diethylaluminum chloride (Et₂AlCl) solution in hexanes (if catalyzed)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure (Thermal):

-

To a stirred solution of freshly cracked cyclopentadiene (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the endo and exo isomers of 2-chloro-2-formylbicyclo[2.2.1]hept-5-ene.

Procedure (Lewis Acid Catalyzed):

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaluminum chloride solution (0.1 equivalents) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a pre-cooled (-78 °C) solution of freshly cracked cyclopentadiene (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Protocol 2: Synthesis of 4-Chloro-4-formyl-1-methylcyclohexene (Reaction of this compound with Isoprene)

Materials:

-

This compound (freshly distilled)

-

Isoprene (freshly distilled)

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and a small amount of hydroquinone in anhydrous toluene.

-

Add freshly distilled isoprene (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mixture of regioisomers by fractional distillation or silica gel column chromatography to isolate the major "para" and minor "meta" adducts.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of the Diels-Alder reaction.

Michael Addition Reactions Involving 2-Chloroacrolein: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrolein is a reactive α,β-unsaturated aldehyde that serves as a potent Michael acceptor. The presence of a chlorine atom at the 2-position, coupled with the conjugated aldehyde, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity profile makes this compound a valuable, albeit challenging, reagent in organic synthesis and a potential tool in chemical biology and drug development, particularly in the design of covalent inhibitors. This document provides an overview of Michael addition reactions involving this compound, focusing on its reactions with biologically relevant nucleophiles, and outlines general protocols for such transformations.

The core of the Michael addition to this compound involves the 1,4-conjugate addition of a nucleophile to the carbon-carbon double bond. The electron-withdrawing nature of both the aldehyde and the chlorine atom enhances the electrophilicity of the β-carbon, facilitating the reaction.

Key Applications

The primary application of this compound in a research and drug development context lies in its ability to act as a covalent modifier. The high reactivity of the acrolein scaffold, further modulated by the chloro substituent, makes it a candidate "warhead" for targeted covalent inhibitors (TCIs). TCIs can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.

Covalent Inhibitor Design

This compound can be incorporated into larger molecules designed to have affinity for a specific biological target, such as an enzyme. The molecule first binds non-covalently to the target protein. If a nucleophilic amino acid residue, such as cysteine, is in proximity to the this compound moiety, a covalent bond can be formed through a Michael addition reaction, leading to irreversible inhibition.

Michael Addition Reactions with Biological Nucleophiles

The most relevant nucleophiles for Michael addition reactions with this compound in a biological context are thiols (from cysteine residues in proteins or glutathione) and amines (from lysine residues or N-termini of proteins).

Reaction with Thiols (e.g., Cysteine, Glutathione)

Thiols are excellent nucleophiles for Michael addition to α,β-unsaturated carbonyls. The reaction of this compound with a thiol, such as the side chain of a cysteine residue, proceeds via the attack of the thiolate anion on the β-carbon of the double bond. This is a crucial reaction in the context of covalent inhibition of proteins.

Experimental Protocols

Note: this compound is a hazardous and reactive chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Michael Addition of a Thiol to this compound

This protocol describes a general method for the reaction of a model thiol, such as N-acetylcysteine, with this compound. This can serve as a model for the reaction with cysteine residues in peptides or proteins.

Materials:

-

This compound

-

N-acetylcysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous solvent (e.g., acetonitrile or dimethylformamide (DMF))

-

Inert gas (e.g., nitrogen or argon)

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of this compound in an anhydrous solvent (e.g., 100 mM in acetonitrile).

-

Prepare a stock solution of N-acetylcysteine in PBS (e.g., 1 M).

-

-

Reaction Setup:

-

In a reaction vessel, add PBS to the desired final volume.

-

Add the N-acetylcysteine stock solution to the desired final concentration (e.g., 10 mM).

-

Place the vessel on a stir plate and begin stirring.

-

Purge the reaction vessel with an inert gas.

-

-

Initiation of Reaction:

-

Carefully add the this compound stock solution to the reaction mixture to initiate the reaction (e.g., to a final concentration of 1 mM).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by taking aliquots at various time points.

-

-

Work-up and Analysis (for isolation):

-

Once the reaction is complete, the product can be purified by preparative HPLC.

-

The structure of the adduct can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

Due to the limited availability of specific quantitative data for Michael addition reactions of this compound in the public domain, the following table presents a generalized summary of expected outcomes based on the known reactivity of acroleins. Researchers should determine these parameters empirically for their specific system.

| Nucleophile (Michael Donor) | Reaction Conditions (General) | Expected Product | Typical Yield Range | Key Considerations |

| Thiols (e.g., Cysteine, Glutathione) | Aqueous buffer (pH 7-8), Room Temperature | Thioether adduct | Moderate to High | Reaction is generally fast. Potential for side reactions at the aldehyde. |

| Amines (e.g., Lysine, primary amines) | Aqueous buffer or organic solvent, pH dependent | Amino adduct | Variable | Reaction is often slower than with thiols. Potential for Schiff base formation at the aldehyde. |

| Carbanions (e.g., from malonates) | Anhydrous organic solvent, with base | Carbon-carbon bond formation | Variable | Requires anhydrous conditions and a suitable base to generate the nucleophile. |

Visualizations

Logical Workflow for Covalent Inhibitor Screening

The following diagram illustrates a typical workflow for screening compounds containing a this compound warhead for their potential as covalent inhibitors.

Application Notes and Protocols for the Analysis of 2-Chloroacrolein in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrolein (2-chloroprop-2-enal) is a reactive α,β-unsaturated aldehyde that can be formed as a disinfection byproduct in drinking water treatment processes involving chlorine. Its potential toxicity and carcinogenicity necessitate sensitive and reliable analytical methods for its detection and quantification in water matrices. These application notes provide detailed protocols for the determination of this compound in water samples using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, making it a robust method for the identification and quantification of this compound. Direct aqueous injection or extraction followed by GC-MS analysis can be employed.

-

High-Performance Liquid Chromatography (HPLC-UV): This method often requires derivatization of the carbonyl group of this compound to a UV-absorbing compound to enhance sensitivity and selectivity. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for this purpose.[1][2][3][4]

-

Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS): This technique provides the highest sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex water matrices. SPE is used to concentrate the analyte and remove interferences prior to LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analytical methods described. It is important to note that these values are estimates based on the analysis of similar compounds, and method validation is crucial to determine the exact performance characteristics for this compound in a specific laboratory and water matrix.

| Parameter | GC-MS | HPLC-UV (with DNPH derivatization) | SPE-LC-MS/MS |

| Method Detection Limit (MDL) | 0.1 - 1 µg/L | 0.5 - 5 µg/L | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | 1.5 - 15 µg/L | 0.03 - 0.3 µg/L |

| Recovery | 85 - 110% | 80 - 105% | 90 - 115% |

| Linear Range | 0.5 - 100 µg/L | 2 - 200 µg/L | 0.05 - 50 µg/L |

| Precision (%RSD) | < 15% | < 15% | < 10% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the direct aqueous injection method for the analysis of this compound.

a. Sample Preparation

-

Collect water samples in amber glass vials with PTFE-lined septa.

-

If residual chlorine is present, quench with ascorbic acid (approximately 25 mg per 100 mL of sample).

-

Acidify the sample to pH 4-5 with hydrochloric acid to improve the stability of this compound.

-

Store samples at 4°C and analyze within 14 days.

b. Instrumentation

-

Gas chromatograph with a mass selective detector (MSD).

-

Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

c. GC-MS Conditions

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes at 200°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 90, 62, 55).

d. Quality Control

-

Analyze a method blank with each batch of samples.

-

Analyze a laboratory control spike (LCS) to assess accuracy.

-

Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.

References

- 1. Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds | CORESTA [coresta.org]

- 2. agilent.com [agilent.com]

- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

Application Notes and Protocols for the GC/MS Analysis of 2-Chloroacrolein

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-Chloroacrolein using Gas Chromatography-Mass Spectrometry (GC/MS). The following sections outline the necessary instrumentation, reagents, sample preparation, and analytical procedures.

Introduction